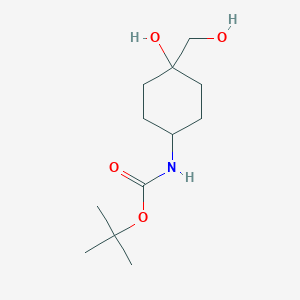
trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol: is a chemical compound that features a cyclohexane ring with a Boc-protected amino group and a hydroxymethyl group in a trans configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the hydroxymethyl group. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to modify the hydroxymethyl group or reduce other functional groups present.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group, followed by reaction with electrophiles.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted amines depending on the electrophile used.
科学的研究の応用
Chemistry: In synthetic chemistry, trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step synthesis processes.
Biology and Medicine: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets. Its ability to undergo various chemical transformations allows for the creation of derivatives with enhanced biological activity.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds. Its versatility in chemical reactions makes it a valuable building block for drug discovery and development.
作用機序
The mechanism of action of trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol depends on its specific application and the molecular targets it interacts with. In drug development, the compound may act by binding to specific receptors or enzymes, modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with biological targets, influencing their function.
類似化合物との比較
- trans-4-(Boc-amino)cyclohexylamine
- trans-4-(Boc-amino)cyclohexanemethylamine
- trans-4-(Boc-amino)cyclohexaneacetic acid
Comparison: Compared to these similar compounds, trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol is unique due to the presence of the hydroxymethyl group, which adds an additional functional handle for chemical modifications. This makes it more versatile in synthetic applications and potentially more useful in drug development, where multiple functional groups can enhance binding affinity and specificity to biological targets.
特性
分子式 |
C12H23NO4 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
tert-butyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-9-4-6-12(16,8-14)7-5-9/h9,14,16H,4-8H2,1-3H3,(H,13,15) |
InChIキー |
JZYNITPCMNQLGD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



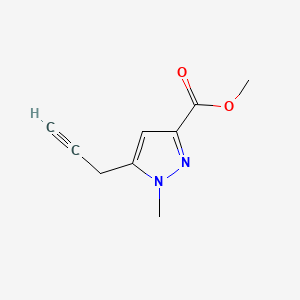
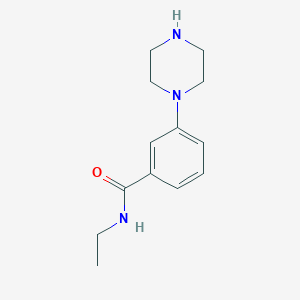
![3-[7-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13491713.png)
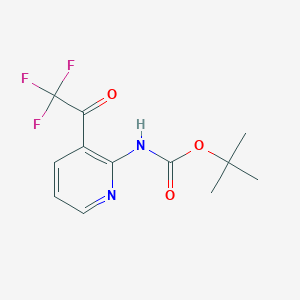

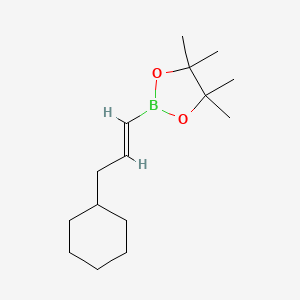
![3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B13491736.png)
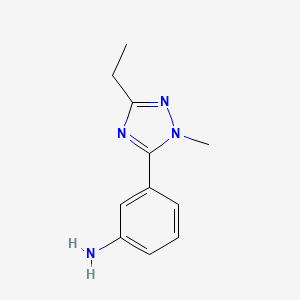


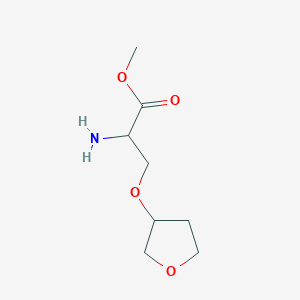
![6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13491756.png)
![rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine](/img/structure/B13491764.png)
